o-Tolylmagnesium chloride
Overview
Description
Mechanism of Action
Target of Action
o-Tolylmagnesium chloride, also known as 2-Methylphenylmagnesium chloride, is a Grignard reagent . Grignard reagents are a class of organometallic compounds representing a standard substrate in organic chemistry . The primary targets of this compound are organic compounds with electrophilic centers, such as carbonyl groups in aldehydes, ketones, and esters .
Mode of Action
The mode of action of this compound involves the nucleophilic addition of the Grignard reagent to the electrophilic carbon in the carbonyl group . The carbon-magnesium bond in this compound is polar, with the carbon being nucleophilic. This allows the carbon to attack the electrophilic carbonyl carbon, resulting in the addition of the o-tolyl group to the carbonyl compound .
Biochemical Pathways
This compound is primarily used in the Grignard reaction, a cornerstone of organic synthesis . The Grignard reaction allows for the formation of carbon-carbon bonds, enabling the synthesis of a wide range of organic compounds . The downstream effects include the production of secondary and tertiary alcohols, among other organic compounds .
Pharmacokinetics
It’s worth noting that this compound is usually handled and stored in anhydrous conditions due to its reactivity with water .
Result of Action
The result of the action of this compound is the formation of new organic compounds via the Grignard reaction . The addition of the o-tolyl group to a carbonyl compound can help synthesize complex molecules used in various fields, including pharmaceuticals and materials science .
Action Environment
The action of this compound is highly dependent on the environment. It is sensitive to moisture and air, requiring anhydrous and inert conditions for optimal performance . The reaction is typically carried out in a solvent like diethyl ether or tetrahydrofuran (THF), which can stabilize the Grignard reagent . Temperature can also influence the reaction rate and yield .
Preparation Methods
Synthetic Routes and Reaction Conditions: o-Tolylmagnesium chloride is typically prepared by the reaction of o-tolyl chloride with magnesium metal in the presence of anhydrous ether or tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the reagent from reacting with moisture or oxygen .
Industrial Production Methods: In industrial settings, the preparation of this compound follows similar principles but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity. The use of automated systems for the addition of reagents and monitoring of reaction conditions is common .
Chemical Reactions Analysis
Types of Reactions: o-Tolylmagnesium chloride undergoes various types of reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones) to form secondary or tertiary alcohols.
Nucleophilic Substitution: Reacts with alkyl halides to form new carbon-carbon bonds.
Carbonyl Addition: Reacts with esters and lactones to form tertiary alcohols
Common Reagents and Conditions:
Carbonyl Compounds: Aldehydes, ketones, esters.
Solvents: Anhydrous ether, tetrahydrofuran (THF).
Conditions: Inert atmosphere (nitrogen or argon), low temperatures to control reaction rates
Major Products:
Alcohols: Secondary and tertiary alcohols from reactions with aldehydes and ketones.
Hydrocarbons: From reactions with alkyl halides
Scientific Research Applications
o-Tolylmagnesium chloride is widely used in scientific research due to its versatility:
Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the preparation of biologically active compounds.
Medicine: Utilized in the synthesis of drug intermediates.
Industry: Applied in the production of fine chemicals and materials
Comparison with Similar Compounds
p-Tolylmagnesium chloride: Similar structure but with the methyl group in the para position.
m-Tolylmagnesium chloride: Similar structure but with the methyl group in the meta position.
Phenylmagnesium chloride: Lacks the methyl group on the aromatic ring
Uniqueness: o-Tolylmagnesium chloride is unique due to the presence of the methyl group in the ortho position, which can influence the reactivity and selectivity of the compound in various reactions. This positional difference can lead to distinct reaction pathways and products compared to its para and meta counterparts .
Properties
IUPAC Name |
magnesium;methylbenzene;chloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7.ClH.Mg/c1-7-5-3-2-4-6-7;;/h2-5H,1H3;1H;/q-1;;+2/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQVSLLSEXLZRRH-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=[C-]1.[Mg+2].[Cl-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClMg | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.89 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33872-80-9 | |
Record name | O-TOLYLMAGNESIUM CHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GUL3ABU3P5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does o-tolylmagnesium chloride interact with N-dichlorophosphoryl-P-trichlorophosphazene (Cl3PNPOCl2) and what is the outcome of this reaction?
A1: this compound acts as a nucleophile, attacking the electrophilic phosphorus atom in N-dichlorophosphoryl-P-trichlorophosphazene. This reaction results in the substitution of chlorine atoms with o-tolyl groups. The final product is a pentaaryl phosphazene containing three o-tolyl groups. This specific reaction was not isolated in the study, but the general reaction scheme suggests its formation [].
Q2: What characterization techniques were used to confirm the structure of the products formed in the reactions with this compound and similar reagents?
A2: The study utilized a combination of spectroscopic techniques to confirm the structure of the pentaaryl phosphazene products. These techniques include Infrared Spectroscopy (IR), ¹H Nuclear Magnetic Resonance (¹H NMR), ¹³C Nuclear Magnetic Resonance (¹³C NMR), ³¹P Nuclear Magnetic Resonance (³¹P NMR), and mass spectrometry [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.